molecular formula C20H16N2O4 B5848757 2-(2-nitrophenyl)-N-(4-phenoxyphenyl)acetamide

2-(2-nitrophenyl)-N-(4-phenoxyphenyl)acetamide

Cat. No. B5848757
M. Wt: 348.4 g/mol
InChI Key: OWTHHEGOXRPOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-nitrophenyl)-N-(4-phenoxyphenyl)acetamide, also known as NPPA, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine. NPPA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 2-(2-nitrophenyl)-N-(4-phenoxyphenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response. This leads to a reduction in the production of inflammatory mediators, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(2-nitrophenyl)-N-(4-phenoxyphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have a protective effect on the liver, and may have potential applications in the treatment of liver disease.

Advantages and Limitations for Lab Experiments

2-(2-nitrophenyl)-N-(4-phenoxyphenyl)acetamide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on 2-(2-nitrophenyl)-N-(4-phenoxyphenyl)acetamide. One area of interest is the development of new drugs based on its structure and properties. Another area of interest is the investigation of its potential applications in the treatment of liver disease, as well as its potential use as a diagnostic tool for certain medical conditions. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

2-(2-nitrophenyl)-N-(4-phenoxyphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzaldehyde with 4-phenoxyaniline to form 2-(2-nitrophenyl)-N-(4-phenoxyphenyl)acetamide. The reaction is typically carried out under controlled conditions, with careful monitoring of temperature and reaction time to ensure optimal yields.

Scientific Research Applications

2-(2-nitrophenyl)-N-(4-phenoxyphenyl)acetamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. These properties make it a promising candidate for the development of new drugs for the treatment of a range of medical conditions.

properties

IUPAC Name

2-(2-nitrophenyl)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-20(14-15-6-4-5-9-19(15)22(24)25)21-16-10-12-18(13-11-16)26-17-7-2-1-3-8-17/h1-13H,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTHHEGOXRPOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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